

Preparation of Talviraline Stock Solution: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Talviraline (also known as HBY 097) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that shows high specificity for human immunodeficiency virus type 1 (HIV-1).[1][2] As a critical tool in HIV research and drug development, the accurate and consistent preparation of **Talviraline** stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of **Talviraline** stock solutions. Additionally, it outlines the mechanism of action of **Talviraline** and presents relevant data in a structured format to aid researchers in their experimental design.

Introduction to Talviraline

Talviraline is a quinoxaline derivative that functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[1][3] Its high potency and specificity make it a valuable compound for studying HIV-1 replication, screening for drug resistance, and developing new antiretroviral therapies.

Physicochemical Properties and Solubility



Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical properties.

Property	Value	Source
Molecular Formula	C15H20N2O3S2	[2][3][4]
Molecular Weight	340.46 g/mol	[2][3]
CAS Number	163451-80-7	[1][2]
Appearance	Powder	[3]
Solubility	DMSO: 50 mg/mL (146.86 mM)	[3]

Recommended Storage Conditions

The stability of **Talviraline**, both in its powdered form and in solution, is critical for maintaining its biological activity.

Form	Storage Temperature	Duration	Source
Powder	-20°C	3 years	[3]
In Solvent (DMSO)	-80°C	1 year	[3]

Experimental Protocol: Preparation of a 10 mM Talviraline Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Talviraline** in dimethyl sulfoxide (DMSO).

Materials:

- Talviraline powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)



- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Calibrated micropipettes
- Vortex mixer
- Optional: Sonicator or water bath

Procedure:

- Pre-weighing Preparations: Ensure the analytical balance is calibrated and located in an
 area free from drafts and vibrations. Allow the **Talviraline** powder to equilibrate to room
 temperature before opening the container to prevent condensation.
- Weighing Talviraline: Carefully weigh out the desired amount of Talviraline powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.40 mg of Talviraline (Molecular Weight = 340.46 g/mol).
- Solvent Addition: Add the calculated amount of DMSO to the vial containing the Talviraline powder. For the 3.40 mg of Talviraline, add 1 mL of DMSO.
- Dissolution:
 - Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
 - Visually inspect the solution for any undissolved particles.
 - If particles remain, sonication for 5-10 minutes is recommended to ensure complete dissolution.[3] Alternatively, gentle warming in a water bath (not exceeding 45°C) can be used.[3]
- Aliquoting and Storage:
 - Once the **Talviraline** is completely dissolved, aliquot the stock solution into smaller, singleuse volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.



- Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
- Store the aliquots at -80°C for long-term storage.[3]

Safety Precautions:

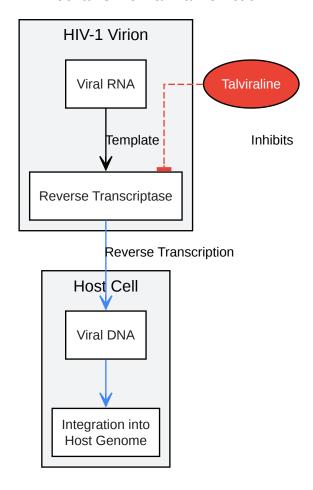
- Talviraline is a potent biologically active compound. Standard laboratory personal protective
 equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all
 times.
- All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.
- Dispose of all waste materials according to institutional guidelines for chemical waste.

Mechanism of Action and Signaling Pathway

Talviraline inhibits the RNA-dependent DNA polymerase activity of HIV-1 reverse transcriptase.[3] It does not compete with the nucleoside triphosphates but instead binds to an allosteric site on the enzyme, leading to its inactivation.[1]



Mechanism of Talviraline Action



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Caption: Inhibition of HIV-1 Reverse Transcriptase by Talviraline.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a **Talviraline** stock solution.



Start Weigh Talviraline Powder Add DMSO Vortex/Sonicate to Dissolve No Completely Dissolved? Yes Aliquot into Single-Use Vials Store at -80°C End

Talviraline Stock Solution Preparation Workflow

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Caption: Workflow for preparing **Talviraline** stock solution.



Conclusion

The protocol and information provided in this application note are intended to assist researchers in the accurate and safe preparation of **Talviraline** stock solutions. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results. For further information, it is always recommended to consult the manufacturer's product data sheet.

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